N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
Brand Name: Vulcanchem
CAS No.: 240799-82-0
VCID: VC5379179
InChI: InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)12(19-15-9)6-7-14-10-4-3-5-11(8-10)20-2/h3-8,14H,1-2H3/b7-6+
SMILES: CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC=C2)SC
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline

CAS No.: 240799-82-0

Cat. No.: VC5379179

Molecular Formula: C13H13N3O3S

Molecular Weight: 291.33

* For research use only. Not for human or veterinary use.

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline - 240799-82-0

Specification

CAS No. 240799-82-0
Molecular Formula C13H13N3O3S
Molecular Weight 291.33
IUPAC Name N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-methylsulfanylaniline
Standard InChI InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)12(19-15-9)6-7-14-10-4-3-5-11(8-10)20-2/h3-8,14H,1-2H3/b7-6+
Standard InChI Key VJWPFPWLTQYMPD-VOTSOKGWSA-N
SMILES CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC=C2)SC

Introduction

Chemical Structure and Nomenclature

The compound features a 1,2-oxazole ring substituted with a methyl group at position 3 and a nitro group at position 4. The oxazole is connected via an (E)-ethenyl linker to a 3-(methylsulfanyl)aniline group. Key structural attributes include:

  • Oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, stabilized by aromaticity.

  • Nitro group: Enhances electrophilicity, influencing reactivity and binding to biological targets .

  • Methylsulfanyl group: Introduces hydrophobicity and potential thiol-mediated interactions .

IUPAC Name:
3-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline .

SMILES:
CSC1=CC(N/C=C/C2=C(N+[O-])C(C)=NO2)=CC=C1 .

Synthesis and Optimization

The synthesis involves multi-step reactions, typically starting with oxazole ring formation followed by coupling to the aniline derivative (Table 1).

Table 1: Synthesis Pathway

StepReaction TypeReagents/ConditionsYieldReference
1Oxazole cyclizationEthyl acetoacetate, nitration agents65%
2EthenylationWittig or Heck coupling45%
3Sulfanyl group introductionMethanethiol, base catalysis52%

Key challenges include controlling stereochemistry during ethenylation and minimizing nitro group reduction. Microwave-assisted synthesis has been explored to improve efficiency.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethodReference
Molecular Weight291.33 g/molMass spectrometry
logP (Partition coeff.)3.91HPLC
Solubility (Water)0.12 mg/mLShake-flask method
Melting Point158–160°CDifferential scanning

The high logP value (3.91) indicates lipophilicity, suggesting membrane permeability. Poor aqueous solubility necessitates formulation strategies for biological testing.

CompoundIC₅₀ (μM)Target Organism/Cell LineReference
3-Methyl-4-nitro-1,2-oxazole12.4S. aureus
N-(E)-2-(4-Nitrooxazolyl)aniline8.9HeLa cells

Applications in Drug Discovery

The compound’s nitro and sulfanyl groups make it a candidate for:

  • Antibacterial agents: Targeting multidrug-resistant Gram-positive pathogens .

  • Kinase inhibitors: Potential ATP-binding site competition due to planar oxazole ring.

Comparison with Analogous Compounds

Table 4: Structural and Functional Comparison

CompoundSubstituentlogPBioactivity
3-Methoxy analog -OCH₃3.45Moderate antifungal
4-Chloro-N-methyl analog -Cl, -CH₃4.12Cytotoxic
Target compound-SCH₃3.91Broad-spectrum potential

The methylsulfanyl group enhances lipophilicity and thiol interactions compared to methoxy or chloro analogs .

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